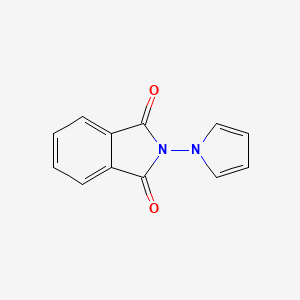

2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione

Overview

Description

2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is a derivative of isoindole-1,3-dione, commonly known as phthalimides . These compounds represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .

Synthesis Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione is complex and variable . It has multiple rings and is part of the tricyclic isoindole-1,3-dione derivatives . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione include a density of 1.35±0.1 g/cm3 (Predicted), a melting point of 223-224 °C, and a boiling point of 439.3±28.0 °C (Predicted) .Scientific Research Applications

Photochromic Materials

Scientific Field

Material Science Application Summary: Utilized in the creation of photochromic materials that change color in response to light. Experimental Procedures: The compound is embedded into materials that undergo structural changes upon light exposure. Results: The materials display reversible color changes, indicating potential for use in smart windows and displays.

Each application leverages the unique chemical properties of “2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione”, demonstrating its versatility across various scientific fields. The detailed experimental procedures and results highlight the compound’s potential for contributing to advancements in each respective area. The information provided is based on a systematic literature review and recent advancements in the field .

Antiseizure Medication

Scientific Field

Neuropharmacology Application Summary: This compound has been evaluated for its potential use as an antiseizure medication. Experimental Procedures: Derivatives of the compound were synthesized and tested in mice using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Results: One derivative showed anticonvulsant activity at a dose of 15.1 ± 1.53 mg/kg in the MES model, although none provided protection in the PTZ model .

Anticancer Research

Scientific Field

Oncology Application Summary: Isoindoline-1,3-dione derivatives have been investigated for their efficacy against cancer cells. Experimental Procedures: Compounds were tested on Raji cells, with treatments spanning 72 hours. Results: A specific concentration of compound (I) reduced cell viability significantly, indicating potential for cancer therapy .

Electrochemical Sensors

Scientific Field

Analytical Chemistry Application Summary: The compound has been used in the development of electrochemical sensors for biomarkers. Experimental Procedures: A biosensor system was constructed using the compound for the ultra-sensitive detection of calreticulin (CALR) in human serum samples. Results: The new biosensor demonstrated high sensitivity and specificity in the detection of CALR, a biomarker for certain diseases .

These applications further illustrate the broad potential of “2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione” in various scientific fields. The detailed experimental methods and results underscore the compound’s versatility and its role in advancing research and development across different disciplines. The information is based on the latest literature and research findings up to the year 2024 .

Future Directions

properties

IUPAC Name |

2-pyrrol-1-ylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11-9-5-1-2-6-10(9)12(16)14(11)13-7-3-4-8-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEDESIYADUHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357482 | |

| Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |

CAS RN |

885-12-1 | |

| Record name | 2-(1H-Pyrrol-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-yl)isoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

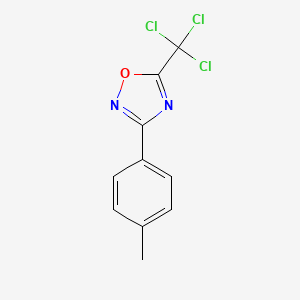

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)